4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine

Übersicht

Beschreibung

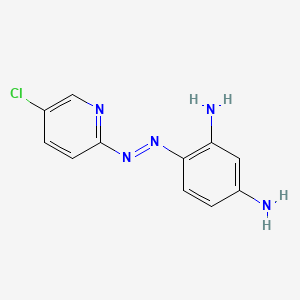

4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine is a chemical compound with the molecular formula C11H10ClN5 . It has a molecular weight of 247.68 g/mol . This compound is also known by other names such as 4-((5-Chloropyridin-2-yl)diazenyl)benzene-1,3-diamine and 4-[(5-chloropyridin-2-yl)diazenyl]benzene-1,3-diamine .

Molecular Structure Analysis

The InChI representation of this compound is InChI=1S/C11H10ClN5/c12-7-1-4-11(15-6-7)17-16-10-3-2-8(13)5-9(10)14/h1-6H,13-14H2 . The canonical SMILES representation is C1=CC(=C(C=C1N)N)N=NC2=NC=C(C=C2)Cl .Physical And Chemical Properties Analysis

The compound has a XLogP3 value of 2.3 . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has 2 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Electrochemistry .

Summary of the Application

“4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine” and its cobalt complex have been used to prepare new electroactive polymer films on glassy carbon . These films are prepared by oxidative polymerization in 1.0 m HCl .

Methods of Application

The polymer films, poly-4(5-chloro-2-pyridylazo)-1,3-diaminobenzene (abbreviated as PL) and the polymer of the cobalt complex CoL2 (abbreviated as PCoL2), were prepared by potential sweep voltammetry at a scan rate 0.1 V s- 1 in the potential range from 150 to 1200 mV vs SCE in deaerated 1.0M HC1 .

Results or Outcomes

The films were found to be thin and insoluble in aqueous solutions and common organic solvents . The electroactivity of the polymers in acidic solutions is attributed to a proton + electron addition/elimination process at -NH- sites in the polymer backbone . The diffusion coefficient for the charge propagation through PCoL2 films was found to be higher than for PL formed under identical conditions .

Application in Analytical Chemistry

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

“4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine” has been used for the determination of phosphate with bis [2- (5-chloro-2-pyridylozo)-5-diethylaminophenolato]cobalt (III) chloride (Co-5-CI-PADAP) .

Methods of Application

The ion pair of Co-5-CI-PADAP with molybdophosphate was floated at the phase boundary between aqueous phase and butyl acetate phase when the aqueous phase was adjusted to 0.125 mol dm -3 sulfuric acid, 0.225 mmol dm -3 ammonium molybdate and 25μmol dm -3 Co-5-CI-PADAP . After the aqueous phase was discarded, the ion pair which had been floated was dissolved by addition of methanol .

Results or Outcomes

The absorbance of the organic phase was measured at 560 nm . The calibration curve was linear up to 0.4 μg phosphorus ( r =0.999) . The molar absorption coefficient was 3.4×10 5 dm 3 mol -1 cm -1 and the relative standard deviation was 1.45% for 0.4 μg phosphorus (6 runs) .

Application in Environmental Analysis

Specific Scientific Field

This application falls under the field of Environmental Analysis .

Summary of the Application

“4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine” has been used for the determination of anionic surfactants in environmental water samples using the [Co(III)-(5-Cl-PADAP)2]+ chromophore .

Methods of Application

An anisole-extraction procedure was introduced and optimized in place of the earlier benzene-extraction procedure . The molar absorptivity for SDS found by the Co(III)-5-Cl-PADAP/anisole method was 72000 L mol–1 cm–1 at 560 nm .

Results or Outcomes

The calibration lines for SDS, LAS, and SSS were all linear between 1.0 × 10–7 and 1.0 × 10–5 mol L–1 with acceptable r2 values of 0.9998, 0.9995, and 0.9999, respectively . The method was applied to the analyses of river, well, and seawater samples .

Application in Phosphate Determination

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

“4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine” has been used for the determination of phosphate with bis [2- (5-chloro-2-pyridylozo)-5-diethylaminophenolato]cobalt (III) chloride .

Methods of Application

The ion pair of Co-5-CI-PADAP with molybdophosphate was floated at the phase boundary between aqueous phase and butyl acetate phase . After the aqueous phase was discarded, the ion pair which had been floated was dissolved by addition of methanol .

Results or Outcomes

The absorbance of the organic phase was measured at 560 nm . The calibration curve was linear up to 0.4 μg phosphorus ( r =0.999) .

Application in Heavy Metal Detection

Specific Scientific Field

This application falls under the field of Environmental Chemistry .

Summary of the Application

“4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine” has been used for the simultaneous optical detection and removal of heavy metals from water .

Methods of Application

A 4-(2-pyridylazo)-resorcinol (PAR)-functionalized polyacrylonitrile fiber was synthesized under microwave irradiation . This fiber can not only remove heavy metal ions, especially mercury, but also can be applied for the simultaneous on-site naked-eye detection of these ions .

Results or Outcomes

This rapid preparation method and dual-functional environmental material promise a new solution for the remediation of heavy metal pollution in water .

Application in Spectral Studies

Specific Scientific Field

This application falls under the field of Spectroscopy .

Summary of the Application

“4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine” has been used in spectral studies of niobium complexes .

Methods of Application

The specific methods of application in this case are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes in this case are not detailed in the available resources .

Eigenschaften

IUPAC Name |

4-[(5-chloropyridin-2-yl)diazenyl]benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN5/c12-7-1-4-11(15-6-7)17-16-10-3-2-8(13)5-9(10)14/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNTVTDTBKPTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)N=NC2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318521 | |

| Record name | 5-Cl-PADAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Chloro-2-pyridylazo)-1,3-phenylenediamine | |

CAS RN |

33006-91-6 | |

| Record name | 5-Cl-PADAB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33006-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Chloro-2-pyridylazo)benzene-1,3-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033006916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Cl-PADAB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-chloro-2-pyridylazo)benzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

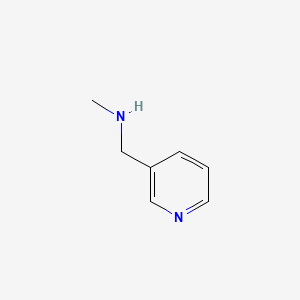

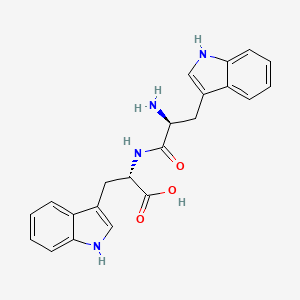

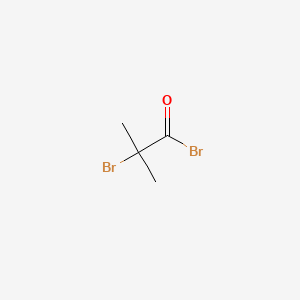

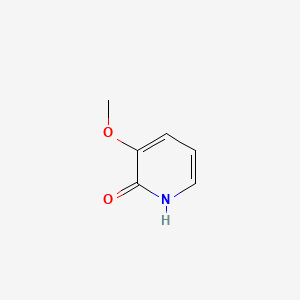

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1346943.png)